1-Chloro-2,4-diisocyanato-5-methylbenzene
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Overview
Description
1-Chloro-2,4-diisocyanato-5-methylbenzene, also known as 4-Chloro-6-methyl-1,3-phenylene diisocyanate, is a chemical compound with the molecular formula C9H5ClN2O2 . It contains a total of 19 atoms, including 5 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 isocyanates (aromatic) .Scientific Research Applications
Synthesis of Diisocyanates
TDIC is used in the synthesis of diisocyanates . Diisocyanates are essential in the development of a variety of applications due to their reactivity towards compounds containing active hydrogen groups, such as alcohols and amines .
Polyurethane Chemistry
TDIC plays a significant role in polyurethane chemistry . The reaction of diisocyanate with alcohol is of commercial importance in this field .
Production of Thermally Stable Heterochain Polymers
TDIC is used in the production of thermally stable heterochain polymers such as polybenzimidazoles, poly(amide-imides), poly(ester-imides), poly(ether-imides), polyamides, and polyimides . These polymers are commercially important due to their outstanding thermal stability .
Preparation of Polyimides
TDIC is used in the preparation of polyimides . Polyimides are conventionally prepared by the reaction of diamine and dianhydride in a polar aprotic solvent . Another method involves the reaction of a diisocyanate with a dianhydride .
Mechanism of Action
Target of Action
As an isocyanate compound, it may react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 1-Chloro-2,4-diisocyanato-5-methylbenzene, are highly reactive due to the electron-withdrawing effect of the two oxygen atoms on the central carbon atom . They can react with compounds containing active hydrogen atoms to form urethane or urea linkages .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the reactivity and stability of 1-Chloro-2,4-diisocyanato-5-methylbenzene. For example, higher temperatures can increase the rate of reaction with other substances .
properties
IUPAC Name |
1-chloro-2,4-diisocyanato-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULVDVFFHZBVDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399898 |
Source
|
Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-diisocyanato-5-methylbenzene | |
CAS RN |
15166-26-4 |
Source
|
Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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